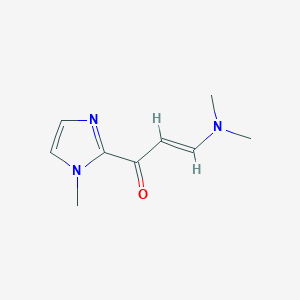
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with methanol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance the efficiency and yield of the reaction. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the thiazole ring can produce dihydrothiazoles .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial, antifungal, and antiviral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Industrial Processes: It is employed in the production of dyes, biocides, and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-thiol: Contains a thiol group instead of an alcohol group.
4-Methyl-1,3-thiazole-2-carbaldehyde: Lacks the methoxy and ethan-1-ol groups but retains the thiazole core.
Uniqueness
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to its combination of a methoxy group and a thiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and industrial chemicals .
Eigenschaften
Molekularformel |
C7H11NO2S |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
2-methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2S/c1-5-4-11-7(8-5)6(9)3-10-2/h4,6,9H,3H2,1-2H3 |
InChI-Schlüssel |
MIBLIQWYNNOMFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)



![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)

![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)

![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)





